molecular formula C14H17N3O2 B5679695 1-(1-piperidinylmethyl)-1H-indole-2,3-dione 3-oxime

1-(1-piperidinylmethyl)-1H-indole-2,3-dione 3-oxime

Cat. No. B5679695
M. Wt: 259.30 g/mol
InChI Key: KAHYGFFYCRNQOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar indole-based compounds involves multiple steps, including reactions with piperidine derivatives. For example, the regioselective synthesis of anti-tumor active dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones starts with 3,5-bis(arylmethylene)-1-methyl-4-piperidinones reacting with azomethine ylides generated in situ from isatins and sarcosine in refluxing ethanol, leading to high regioselective yields (Girgis, 2009). Such methodologies could potentially be adapted for the synthesis of "1-(1-piperidinylmethyl)-1H-indole-2,3-dione 3-oxime".

Molecular Structure Analysis

The molecular structure of related compounds can be confirmed through various spectroscopic methods. For instance, the structural confirmation of hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-diones synthesized through a catalyst-free 1,3-dipolar cycloaddition reaction was achieved using nuclear magnetic resonance, high-resolution mass spectrometry, and X-ray data analysis (Tao et al., 2019).

Chemical Reactions and Properties

Indole derivatives can undergo various chemical reactions, contributing to their versatile chemical properties. The synthesized compounds often exhibit bioactivity, such as antimicrobial and antitumor properties, as seen in compounds synthesized via 1,3-dipolar cycloaddition reactions (Dandia et al., 2013).

properties

IUPAC Name

3-nitroso-1-(piperidin-1-ylmethyl)indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-14-13(15-19)11-6-2-3-7-12(11)17(14)10-16-8-4-1-5-9-16/h2-3,6-7,18H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHYGFFYCRNQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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